N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a chlorophenyl group, a methoxyphenyl group, and a nitrobenzohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 4-[(2-chlorophenyl)methoxy]benzaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorophenyl moiety .
Scientific Research Applications
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, the presence of the nitro group can facilitate redox reactions, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-1-(2-Chlorophenyl)ethylidene]-4-nitrobenzohydrazide: Shares a similar hydrazone structure but with different substituents.
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another hydrazone derivative with different aromatic groups.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure with a fluorophenyl group instead of a chlorophenyl group
Uniqueness
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN3O4 |
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Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C21H16ClN3O4/c22-19-7-3-1-5-16(19)14-29-17-11-9-15(10-12-17)13-23-24-21(26)18-6-2-4-8-20(18)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
InChI Key |
BKHMNFAOXSTUPY-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
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